

Comprehensive Technical Guide: RBM39 in RNA Splicing and Cancer Biology

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Executive Summary

RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a **splicing regulator** and **transcriptional coactivator**, influencing key cellular processes through multiple mechanisms. RBM39 demonstrates **oncogenic properties** across various cancer types, including colorectal cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that RBM39 can be selectively targeted for degradation using molecular glue compounds such as **indisulam**, which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current structural, functional, and translational research on RBM39, providing researchers with both foundational knowledge and experimental approaches for investigating this multifaceted cancer target. The following sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic targeting strategies, and essential methodological considerations for preclinical research.

RBM39 Molecular Architecture and Domain Organization

RBM39, also known as CAPER α or HCC1, is a **serine/arginine-rich protein** that belongs to the U2AF homology family of RNA-binding proteins. Its structural organization comprises several functionally specialized domains that work in concert to regulate RNA metabolism [1] [2]:

- **N-terminal RS domain:** This domain rich in arginine-serine dipeptides facilitates protein-protein interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's localization to nuclear speckles and its interaction with other splicing factors [2].
- **RNA recognition motifs (RRMs):** RBM39 contains three RRM domains with distinct functions:
 - **RRM1:** Recognizes specific stem-loop structures in RNA targets and plays the most substantial role in RBM39-dependent splicing regulation
 - **RRM2:** Binds single-stranded RNA sequences with specificity for N(G/U)NUUUG motifs and contributes to 3'-splice site selection
 - **RRM3/UHM:** Evolutionarily repurposed for protein-protein interactions rather than RNA binding, mediating contacts with U2AF65 and SF3B1 spliceosomal components [2]

Structural studies have revealed that RBM39 exhibits significant **sequence similarity** with the essential splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants, including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain that potentially affects splicing activity [1].

Autoregulatory Mechanism

RBM39 employs a **negative feedback loop** to autoregulate its expression levels through alternative splicing. The protein promotes inclusion of a **poison exon** (exon 2b) in its own pre-mRNA, generating an unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay (NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated [2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1 playing the most critical role [2].

Molecular Mechanisms of Splicing Regulation

RBM39 functions as a **spliceosomal component** present in early spliceosomal complexes (A, B, and E) and regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon inclusions or skipping events [3].

Table 1: RBM39-Dependent Splicing Events and Functional Consequences

Splicing Event Type	Frequency	Representative Genes	Functional Outcome
Cassette exons	Majority of events	RFX1, RBM39 (autoregulation)	Altered protein function, NMD targeting
Intron retention	~20% of events	MBD1, TPP1, PAPOLA	Decreased gene expression
Alternative 5'/3' splice sites	Less frequent	Various	Isoform switching

Structural Basis of RNA Recognition

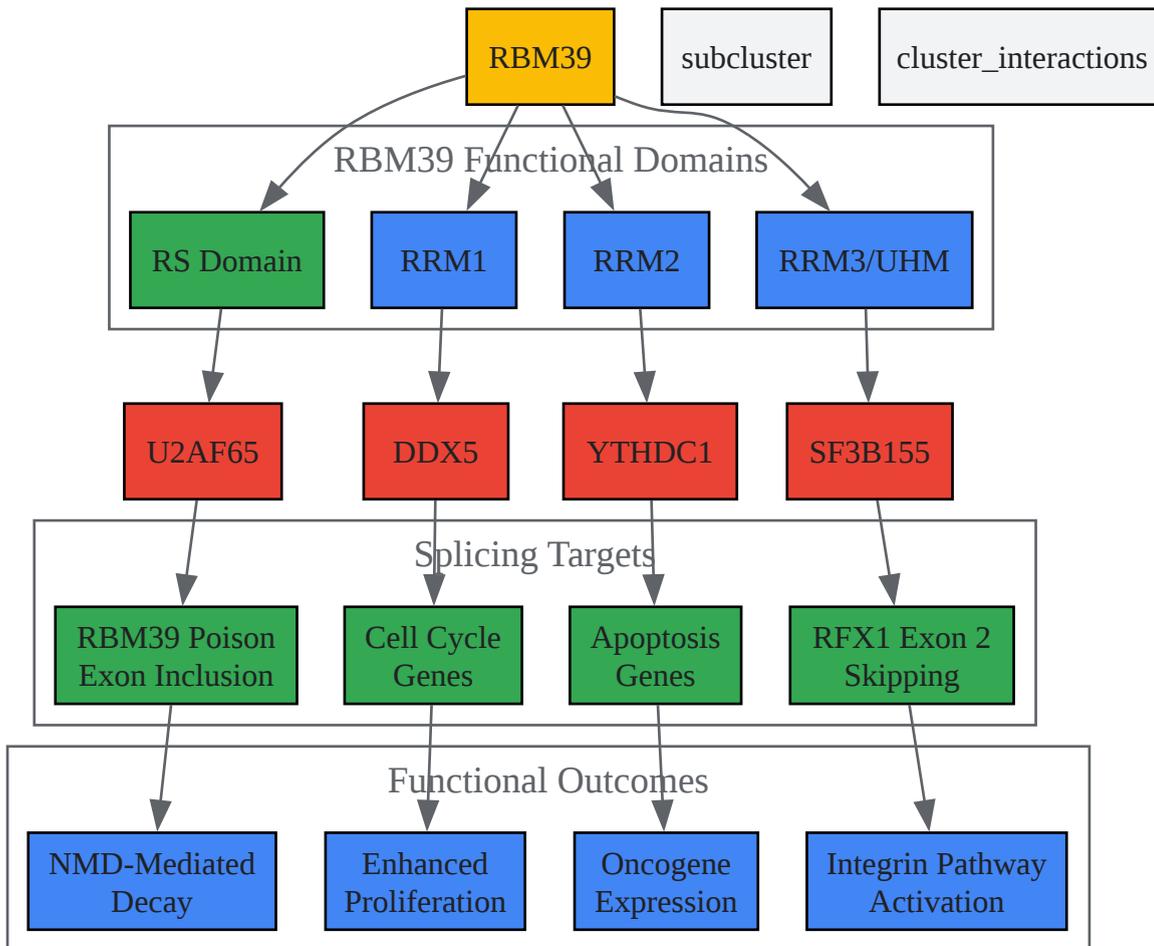
The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural studies of its RNA-binding domains:

- **RRM1** recognizes **stem-loop structures** in RNA targets, with its solution structure revealing a canonical RRM fold with additional structural elements that confer specificity for structured RNA elements [2]
- **RRM2** binds specifically to **single-stranded N(G/U)NUUUG sequences** through a combination of base-specific contacts and shape recognition [2]

RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its RRM3/UHM domain [1].

RBM39-Mediated Splicing Regulation Network

The following diagram illustrates the molecular network through which RBM39 regulates alternative splicing and its functional consequences in cancer cells:



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RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered splicing of key genes.

Oncogenic Roles in Cancer Biology

RBM39 exhibits **oncogenic properties** across diverse cancer types, functioning through both splicing-dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].

Cancer-Type Specific Mechanisms

Table 2: RBM39 Oncogenic Functions Across Cancer Types

Cancer Type	Expression Pattern	Key Mechanisms	Functional Consequences
Colorectal Cancer	Overexpressed in tumor tissues vs. normal [4]	Activates NF- κ B pathway; regulates apoptosis (\downarrow Bax, \uparrow Bcl-2) [4]	Enhanced proliferation, migration, invasion; apoptosis inhibition
Hepatocellular Carcinoma	Overexpressed with prognostic value [5]	Regulates RFX1 alternative splicing (exon 2 skipping) [5]	Activates integrin/FAK/PI3K/AKT pathway; enhanced malignant capabilities
Acute Myeloid Leukemia	Essential for cancer cell survival [2]	Splicing of HOXA9 targets; sustains RBP network [2]	Maintains leukemia cell survival; regulates homeobox transcription factors
Breast Cancer	Upregulated in ER-positive cells [1]	Transcriptional coactivation of ER α /ER β and AP-1 [1]	Hormone-dependent proliferation; cancer cell survival
Non-Small Cell Lung Cancer	Associated with indisulam resistance [6]	PRMT6-mediated methylation at R92 stabilizes RBM39 [6]	Chemoresistance; enhanced CSC properties and EMT

Key Oncogenic Pathways

- NF- κ B pathway activation:** In colorectal cancer, RBM39 activates the NF- κ B signaling pathway, which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown

experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft models [4].

- **Integrin signaling regulation:** In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway, enhancing tumor growth and metastasis [5].
- **DNA damage response modulation:** Recent evidence indicates that RBM39 contributes to MGMT maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].
- **Transcriptional coactivation:** Beyond splicing regulation, RBM39 functions as a coactivator for multiple transcription factors including AP-1, estrogen receptors (ER α /ER β), progesterone receptor, and NF- κ B [1] [4]. This activity enhances the expression of genes involved in cell proliferation and survival.

Therapeutic Targeting and Clinical Translation

The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic strategies, most notably targeted protein degradation using molecular glue compounds.

Indisulam and Sulfonamide-Based Degraders

Aryl sulfonamides (including **indisulam**, E7820, and tasisulam) function as **molecular glues** that promote interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [8] [6]:

- **Molecular mechanism:** **Indisulam** binds between RBM39's RRM2 domain and DCAF15, creating a complementary interface that enables targeted ubiquitination [6]
- **Cellular consequences:** RBM39 degradation causes widespread splicing alterations, including aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle progression and inducing apoptosis in cancer cells [8]

- **Therapeutic limitations:** Clinical efficacy of sulfonamides is limited by variable DCAF15 expression across tumors and emerging resistance mechanisms [8] [6]

Resistance Mechanisms

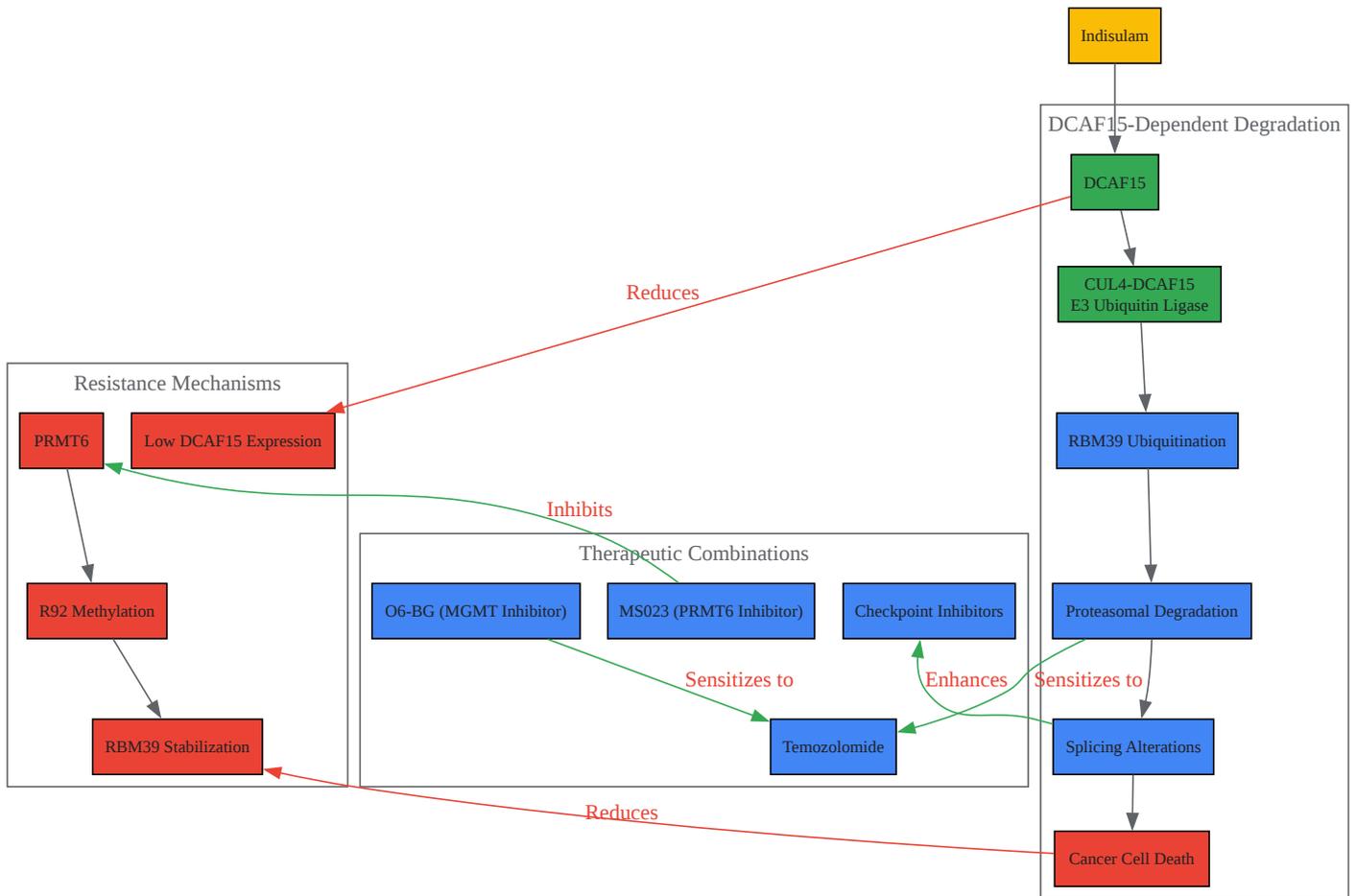
Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:

- **PRMT6-mediated methylation:** Methylation of RBM39 at arginine 92 by PRMT6 inhibits **indisulam**-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances **indisulam** sensitivity in NSCLC models [6].
- **DCAF15 expression dependence:** Sulfonamide efficacy correlates with DCAF15 expression levels, with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated interest in DCAF15-independent targeting strategies.

Novel Therapeutic Approaches

- **Combination with MGMT inhibition:** Co-targeting RBM39 (using **indisulam**) and MGMT (with O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-mediated chemoresistance.
- **Exploitation of autoregulatory mechanism:** The discovery of RBM39 poison exon inclusion suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-independent RBM39 suppression [2].
- **Immunotherapy combinations:** RBM39 degradation generates neoantigens through altered splicing and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].

The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-directed compounds:



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*RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue mechanism of **indisulam**-mediated RBM39 degradation, resistance pathways, and promising combination strategies to overcome therapeutic limitations.*

Experimental Methods and Technical Approaches

The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning molecular biology, functional genomics, and preclinical modeling.

Key Methodological Approaches

Table 3: Experimental Methods for Studying RBM39 Function

Method Category	Specific Techniques	Key Applications	Technical Considerations
Functional Genomics	RNA-Seq, CLIP-Seq, RIP-Seq [3] [5]	Genome-wide identification of RBM39-dependent splicing events and binding sites	CLIP-Seq reveals binding mainly near 5'/3' splice sites [3]
Proteomic Analysis	LC-MS/MS, co-immunoprecipitation [9] [10]	Identification of RBM39-interacting proteins and complexes	Identified interactions with YTHDC1, DDX5, U2AF65, SF3B155 [9] [10]
Functional Validation	siRNA/shRNA knockdown, CRISPR/Cas9, overexpression [4] [6]	Assessment of RBM39 loss/gain-of-function in cancer phenotypes	RBM39 knockdown inhibits proliferation, migration, invasion in CRC [4]
Structural Biology	NMR solution structures, X-ray crystallography [2]	Determination of RRM-RNA interactions and molecular recognition	RRM1 recognizes stem loops; RRM2 binds N(G/U)NUUUG motifs [2]
Preclinical Modeling	Xenograft models, patient-derived cells [4] [9]	Evaluation of therapeutic efficacy and mechanism of	RBM39 knockdown suppresses tumor

Method Category	Specific Techniques	Key Applications	Technical Considerations
		action	formation in nude mice [4]

Protocol Summary: Key Experimental Workflows

- **CLIP-Seq for RBM39-RNA interactions:** Cells are UV-crosslinked, lysed, and RBM39-RNA complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated, converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing predominant proximity to splicing sites [3].
- **Alternative splicing analysis:** RNA is extracted from control and RBM39-depleted cells, followed by RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].
- **Indisulam sensitivity assays:** Cancer cells are treated with increasing **indisulam** concentrations, followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting, and correlation between RBM39 expression and **indisulam** sensitivity is analyzed [6].

Conclusion and Future Directions

RBM39 has emerged as a **multifunctional regulator** of RNA splicing with significant roles in cancer pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions should focus on:

- Developing **DCAF15-independent targeting strategies** that exploit RBM39's autoregulatory mechanism or alternative degradation pathways
- Validating **predictive biomarkers** including RBM39 expression levels, DCAF15 status, and PRMT6 activity to guide patient selection
- Exploring **rational combination therapies** that leverage RBM39 inhibition to enhance conventional chemotherapy or immunotherapy
- Investigating **context-dependent functions** of RBM39 across different cancer types and molecular subtypes

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